![molecular formula C12H16ClN3O B13255665 2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one](/img/structure/B13255665.png)
2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a pyridine moiety and a chloro group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one typically involves the reaction of 4-(pyridin-2-yl)piperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of pyridine-substituted carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes[][5].
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(Pyridin-2-yl)piperazine: Lacks the chloro and propanone groups, making it less reactive in certain chemical reactions.
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one: Similar structure but with a pyrazine ring instead of pyridine, which can alter its chemical properties and biological activity.
Uniqueness: Its ability to undergo various chemical transformations and its potential therapeutic properties make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H16ClN3O/c1-10(13)12(17)16-8-6-15(7-9-16)11-4-2-3-5-14-11/h2-5,10H,6-9H2,1H3 |
InChI Key |
SGMUPPLLYFCUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13255591.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13255597.png)
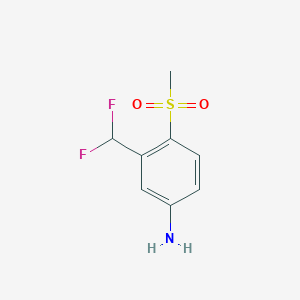
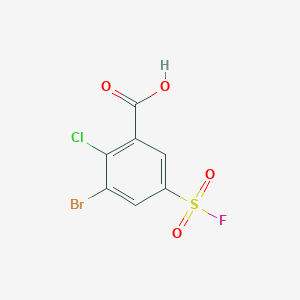
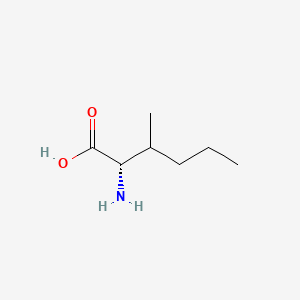
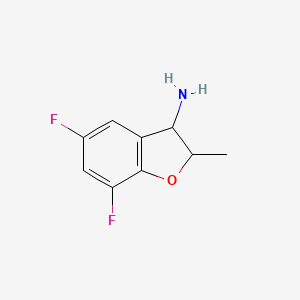
![3-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B13255638.png)
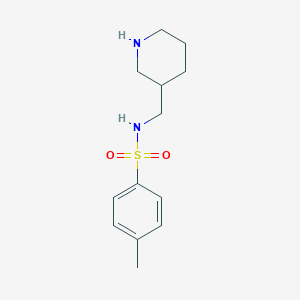
![3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13255649.png)
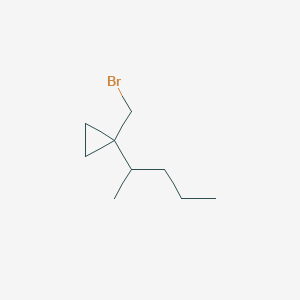

![N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13255671.png)
![(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13255679.png)
